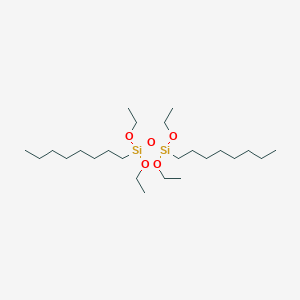
Bis(diethoxyoctyl)siloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(diethoxyoctyl)siloxane is a member of the polysiloxane family, which are compounds characterized by a backbone of alternating silicon and oxygen atoms. These compounds are known for their versatility and are used in various applications due to their unique chemical and physical properties.
准备方法
The synthesis of Bis(diethoxyoctyl)siloxane typically involves the hydrolysis or methanolysis of dichlorosilanes, followed by polycondensation or ring-opening polymerization to form high-weight polymers . Industrial production methods often involve the use of functionalized siloxanes to achieve the desired properties .
化学反应分析
Bis(diethoxyoctyl)siloxane can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal complexes and often results in the formation of silanol groups.
Reduction: Typically involves the use of reducing agents like lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and organometallic compounds, leading to the formation of substituted siloxanes
科学研究应用
Bis(diethoxyoctyl)siloxane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst support and in the preparation of functionalized siloxanes.
Biology: Employed in the development of biocompatible materials.
Medicine: Utilized in the creation of medical devices and drug delivery systems.
Industry: Applied in the production of adhesives, sealants, and coatings.
作用机制
The mechanism of action of Bis(diethoxyoctyl)siloxane involves its ability to form stable complexes with metal ions, which can then catalyze various chemical reactions. The silicon-oxygen backbone provides flexibility and stability, allowing it to interact with different molecular targets and pathways .
相似化合物的比较
Bis(diethoxyoctyl)siloxane is unique due to its specific functional groups and backbone structure. Similar compounds include:
Poly(dimethylsiloxane): Known for its use in medical and industrial applications.
Poly(diethylsiloxane): Used in similar applications but with different physical properties.
Poly(diphenylsiloxane): Characterized by its high melting point and unique mesophase behavior.
生物活性
Bis(diethoxyoctyl)siloxane is a siloxane compound with the molecular formula C24H54O5Si2 and a molecular weight of approximately 462.8 g/mol. Its structure consists of two diethoxy-octyl groups attached to a siloxane backbone, which contributes to its unique physical and chemical properties. This compound has garnered attention in various fields, particularly in biological applications due to its potential antimicrobial, anticancer, and other therapeutic properties.
Structure
The chemical structure of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H54O5Si2 |
| Molecular Weight | 462.8 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against a variety of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell death.
- Case Study : A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating a potent antimicrobial effect.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Research Findings : An experimental study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations greater than 50 µg/mL. The study also noted increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer effects.
Safety and Toxicity
Despite its promising biological activities, the safety profile of this compound is crucial for its potential applications. Toxicological assessments are necessary to evaluate its biocompatibility and any adverse effects on human health or the environment.
- Toxicity Studies : Acute toxicity tests performed on laboratory animals indicate that this compound has low toxicity levels, with LD50 values exceeding 2000 mg/kg. Chronic exposure studies are ongoing to further understand long-term effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar siloxane compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Toxicity Level |
|---|---|---|---|
| This compound | High | Moderate | Low |
| Octamethylcyclotetrasiloxane | Moderate | Low | Moderate |
| Trimethylsiloxy-terminated siloxanes | Low | High | Low |
属性
IUPAC Name |
[diethoxy(octyl)silyl]oxy-diethoxy-octylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H54O5Si2/c1-7-13-15-17-19-21-23-30(25-9-3,26-10-4)29-31(27-11-5,28-12-6)24-22-20-18-16-14-8-2/h7-24H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNGMUHMPYEAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](OCC)(OCC)O[Si](CCCCCCCC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54O5Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














